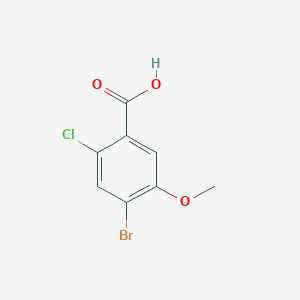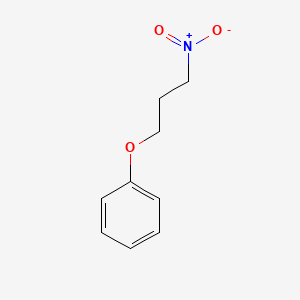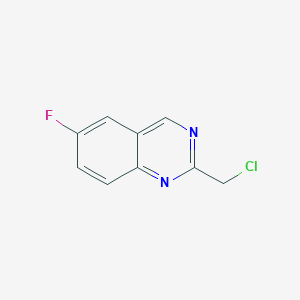![molecular formula C15H11Cl2NO3 B11715700 2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11715700.png)
2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C15H11Cl2NO3. It is characterized by the presence of a dichlorophenyl group attached to a carbamoyl group, which is further linked to a phenyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate typically involves the reaction of 3,4-dichloroaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with phenyl acetate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the carbamoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[(2,4-Dichlorphenyl)carbamoyl]phenylacetat
- 2-[(3,4-Dichlorphenyl)carbamothioyl]phenylacetat
Einzigartigkeit
2-[(3,4-Dichlorphenyl)carbamoyl]phenylacetat ist einzigartig aufgrund der spezifischen Positionierung der Dichlorphenylgruppe, die ihre Reaktivität und Bindungseigenschaften beeinflussen kann. Im Vergleich zu seinen Analogen kann diese Verbindung unterschiedliche chemische und biologische Aktivitäten aufweisen, was sie für spezifische Anwendungen wertvoll macht .
Eigenschaften
Molekularformel |
C15H11Cl2NO3 |
|---|---|
Molekulargewicht |
324.2 g/mol |
IUPAC-Name |
[2-[(3,4-dichlorophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C15H11Cl2NO3/c1-9(19)21-14-5-3-2-4-11(14)15(20)18-10-6-7-12(16)13(17)8-10/h2-8H,1H3,(H,18,20) |
InChI-Schlüssel |
CEKRDUGRJHELNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride](/img/structure/B11715639.png)
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B11715641.png)

![[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B11715645.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11715652.png)

![Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone](/img/structure/B11715654.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11715674.png)
![2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11715677.png)
![{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol](/img/structure/B11715683.png)

![2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline](/img/structure/B11715706.png)
